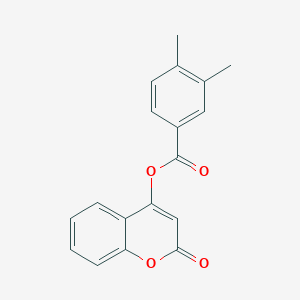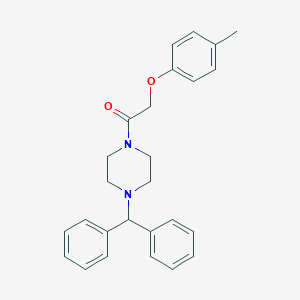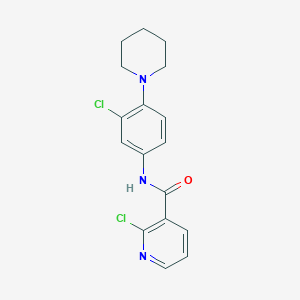![molecular formula C19H19N3O B252693 N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as MMB-PB, and it belongs to the class of benzylamine derivatives. MMB-PB has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of MMB-PB is not fully understood, but it is believed to involve the activation of the PPARγ receptor. PPARγ is a nuclear receptor that plays a role in regulating gene expression and has been implicated in various diseases. MMB-PB has been shown to bind to PPARγ and activate its transcriptional activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMB-PB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MMB-PB has been shown to induce apoptosis by activating caspase-3 and -9. In inflammation research, MMB-PB has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, MMB-PB has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMB-PB in lab experiments is its relatively low toxicity compared to other compounds. MMB-PB has been shown to have low cytotoxicity in cancer cells, making it a promising candidate for further research. However, one limitation of using MMB-PB in lab experiments is its limited water solubility, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are many potential future directions for MMB-PB research. One area of interest is its potential use in combination therapy for cancer treatment. MMB-PB has been shown to enhance the effects of other anticancer drugs, and further research is needed to explore its potential in combination therapy. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. MMB-PB has been shown to have neuroprotective effects, and further research is needed to explore its potential in treating neurological disorders. Additionally, further research is needed to explore the full mechanism of action of MMB-PB and its potential use in other diseases.
Conclusion
In conclusion, MMB-PB is a promising compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MMB-PB in various diseases and to explore its use in combination therapy and neurological disorders.
Méthodes De Synthèse
MMB-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzylamine and 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base. This reaction yields MMB-PB as a white solid. Other methods involve the use of different reagents and conditions, but the overall goal is to produce MMB-PB with high purity and yield.
Applications De Recherche Scientifique
MMB-PB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MMB-PB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MMB-PB has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, MMB-PB has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C19H19N3O |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H19N3O/c1-15-6-8-16(9-7-15)13-20-14-17-4-2-5-18(12-17)23-19-21-10-3-11-22-19/h2-12,20H,13-14H2,1H3 |
Clé InChI |
DKNDXBAONQMEDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)
